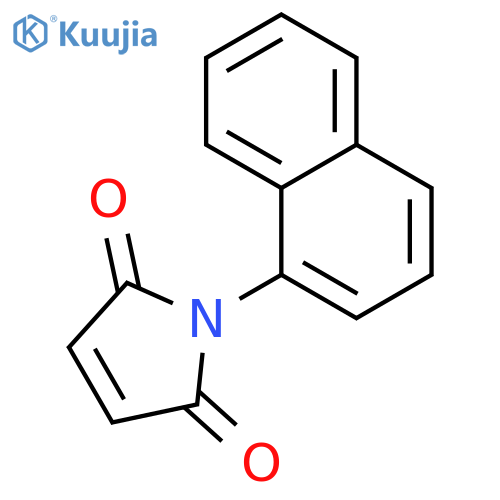

Cas no 3369-39-9 (1-(1-Naphthyl)-1H-pyrrole-2,5-dione)

1-(1-Naphthyl)-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2,5-dione,1-(1-naphthalenyl)-

- 1-(1-Naphthalenyl)-1H-pyrrole-2,5-dione

- 1-(1-Naphthyl)-1H-pyrrole-2,5-dione

- 1-naphthalen-1-ylpyrrole-2,5-dione

- N-(NAPHTHALEN-1-YL)MALEIMIDE

- 1-NAPHTHALEN-1-YL-PYRROLE-2,5-DIONE

- 1-naphthylazoline-2,5-dione

- N-naphthalen-1-yl-maleimide

- N-naphthylmaleimide

- N-(1-naphthyl)maleimide

- AKOS000116636

- SCHEMBL152339

- Cyto8C7

- A875215

- Z56756018

- AB00074233-01

- 1-(1-Naphthyl)-1H-pyrrole-2,5-dione #

- F0347-1239

- CBDivE_004038

- IDI1_007927

- CBChromo1_000247

- J-019298

- CS-0307648

- NSC-41144

- Enamine_005692

- FT-0605469

- 1-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

- MFCD00019715

- 1-(Naphth-1-yl)-1H-pyrrole-2,5-dione

- NSC41144

- 1H-Pyrrole-2,5-dione, 1-(1-naphthalenyl)-

- 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione

- HMS1410C16

- DTXSID40285233

- CHEMBL4577454

- 3369-39-9

- BAWHYOHVWHQWFQ-UHFFFAOYSA-N

- PS-5893

- EN300-03996

- ALBB-012852

- STK246921

- G32021

- DB-048473

- 1-(naphthalen-1-yl)pyrrole-2,5-dione

-

- MDL: MFCD00019715

- インチ: InChI=1S/C14H9NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H

- InChIKey: BAWHYOHVWHQWFQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2N3C(=O)C=CC3=O

計算された属性

- せいみつぶんしりょう: 223.06300

- どういたいしつりょう: 223.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.4Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.358

- ふってん: 405.8°Cat760mmHg

- フラッシュポイント: 194.2°C

- 屈折率: 1.709

- PSA: 37.38000

- LogP: 2.33420

1-(1-Naphthyl)-1H-pyrrole-2,5-dione セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

- 危険レベル:IRRITANT

1-(1-Naphthyl)-1H-pyrrole-2,5-dione 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-(1-Naphthyl)-1H-pyrrole-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB245658-1 g |

N-(Naphthalen-1-yl)maleimide, 95%; . |

3369-39-9 | 95% | 1 g |

€197.30 | 2023-07-20 | |

| abcr | AB245658-5 g |

N-(Naphthalen-1-yl)maleimide, 95%; . |

3369-39-9 | 95% | 5 g |

€456.10 | 2023-07-20 | |

| Enamine | EN300-03996-2.5g |

1-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

3369-39-9 | 95% | 2.5g |

$277.0 | 2023-04-28 | |

| Enamine | EN300-03996-10.0g |

1-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

3369-39-9 | 95% | 10g |

$700.0 | 2023-04-28 | |

| Apollo Scientific | OR7299-5g |

1-(Naphth-1-yl)-1H-pyrrole-2,5-dione |

3369-39-9 | 5g |

£615.00 | 2022-10-16 | ||

| TRC | B504350-100mg |

1-(1-Naphthyl)-1H-pyrrole-2,5-dione |

3369-39-9 | 100mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM245817-5g |

1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione |

3369-39-9 | 95% | 5g |

$676 | 2021-08-04 | |

| Enamine | EN300-03996-1.0g |

1-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

3369-39-9 | 95% | 1g |

$164.0 | 2023-04-28 | |

| Enamine | EN300-03996-0.1g |

1-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

3369-39-9 | 95% | 0.1g |

$57.0 | 2023-04-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-263754-250 mg |

N-(Naphthalen-1-yl)maleimide, |

3369-39-9 | 250MG |

¥872.00 | 2023-07-11 |

1-(1-Naphthyl)-1H-pyrrole-2,5-dione 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

1-(1-Naphthyl)-1H-pyrrole-2,5-dioneに関する追加情報

Introduction to 1-(1-Naphthyl)-1H-pyrrole-2,5-dione (CAS No: 3369-39-9)

1-(1-Naphthyl)-1H-pyrrole-2,5-dione, identified by its Chemical Abstracts Service (CAS) number 3369-39-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the pyrrole dione class, characterized by its fused pyrrole ring system with carbonyl groups at the 2 and 5 positions. The presence of a naphthyl substituent at the 1-position introduces additional electronic and steric properties, making it a versatile scaffold for synthetic applications.

The structural motif of 1-(1-Naphthyl)-1H-pyrrole-2,5-dione combines the aromaticity of the naphthyl group with the reactivity of the pyrrole dione core. This unique combination has positioned it as a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and organic electronics. The compound's ability to participate in various chemical transformations, such as Michael additions, cycloadditions, and oxidation reactions, underscores its synthetic utility.

In recent years, 1-(1-Naphthyl)-1H-pyrrole-2,5-dione has been explored for its potential applications in medicinal chemistry. The pyrrole dione scaffold is known for its bioactivity, often serving as a pharmacophore in small-molecule drugs. Researchers have leveraged this compound to develop novel therapeutics targeting various diseases, including cancer and infectious disorders. The naphthyl group further enhances the compound's pharmacokinetic properties by influencing solubility and metabolic stability.

One of the most compelling aspects of 1-(1-Naphthyl)-1H-pyrrole-2,5-dione is its role in the development of organic semiconductors. The conjugated system formed by the pyrrole dione and naphthyl moiety allows for efficient charge transport, making it an attractive candidate for use in organic field-effect transistors (OFETs) and photovoltaic devices. Recent studies have demonstrated its efficacy in creating high-performance materials for flexible electronics, where lightweight and solution-processable characteristics are highly desirable.

The synthesis of 1-(1-Naphthyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions between 1-naphthol derivatives and suitable carbonyl compounds, followed by cyclization and oxidation steps. Advances in catalytic methods have further refined these processes, enabling higher yields and improved selectivity. These synthetic developments have made large-scale production more feasible, facilitating both academic research and industrial applications.

From a computational chemistry perspective, 1-(1-Naphthyl)-1H-pyrrole-2,5-dione has been studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into how the naphthyl group modulates the electronic properties of the pyrrole dione core. These findings have informed rational drug design strategies by predicting binding affinities and metabolic pathways. Additionally, molecular dynamics simulations have been employed to explore the conformational flexibility of this compound in solution and solid-state phases.

The biological activity of 1-(1-Naphthyl)-1H-pyrrole-2,5-dione has been systematically investigated through various spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) has been particularly useful in purifying derivatives for biological testing. Mass spectrometry (MS) has provided complementary data on molecular weight and fragmentation patterns, aiding in structural elucidation. These analytical methods are critical for ensuring the quality and consistency of samples used in preclinical studies.

In clinical research, 1-(1-Naphthyl)-1H-pyrrole-2,5-dione has been tested as a potential therapeutic agent in preclinical models. Its ability to inhibit specific enzymes or interact with biological targets has shown promise in treating conditions such as inflammation and neurodegeneration. While significant progress has been made in vitro, further studies are needed to evaluate its efficacy and safety profile in vivo. Collaborative efforts between chemists and biologists are essential to bridge this gap between laboratory findings and clinical application.

The environmental impact of 1-(1-Naphthyl)-1H-pyrrole-2,5-dione is another area of growing interest. Green chemistry principles have guided efforts to develop sustainable synthetic routes that minimize waste generation and hazardous exposures. For instance, solvent-free reactions or use of biodegradable catalysts have been explored to enhance ecological compatibility. Such approaches align with broader industry trends toward greener manufacturing practices without compromising performance or yield.

The future prospects for 1-(1-Naphthyl)-1H-pyrrole-2,5-dione are promising as new applications continue to emerge. Ongoing research is exploring its potential use in photochemical reactions and as a precursor for advanced materials with unique optical properties. Additionally, interdisciplinary collaborations may uncover novel therapeutic uses that were previously unconsidered. As our understanding of this compound evolves through continued investigation, its significance in science and technology is likely to grow even further.

3369-39-9 (1-(1-Naphthyl)-1H-pyrrole-2,5-dione) 関連製品

- 941-69-5(N-Phenylmaleimide)

- 3006-93-7(1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione))

- 5702-75-0(N-4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylacetamide)

- 42189-56-0(N-(1-Pyrenyl) Maleimide)

- 29753-26-2(1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

- 1522772-57-1(2-Quinolinecarboxylic acid, 4,7-dimethyl-)

- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1931548-81-0(rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid)

- 885280-24-0(4-Thiazolemethanamine,2-(3-methoxyphenyl)-)

- 83724-85-0(6-methyl-3-nitro-Pyrazolo[1,5-a]pyrimidine)